molecular formula C7H3BrF3IO B1527735 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene CAS No. 154065-33-5

4-Bromo-2-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B1527735
CAS No.: 154065-33-5
M. Wt: 366.9 g/mol
InChI Key: LKNNUQZUTTXEKA-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3IO It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by a bromine atom, yielding the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process typically requires careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives, depending on the boronic acid or ester used.

Scientific Research Applications

4-Bromo-2-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene in various reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethoxy group. This activation facilitates nucleophilic or electrophilic attack at specific positions on the ring, leading to the formation of new chemical bonds. The halogen atoms (bromine and iodine) also play a crucial role in directing the reactivity of the compound in substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, iodine, and trifluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science. The presence of both bromine and iodine allows for selective functionalization, providing versatility in chemical transformations.

Properties

IUPAC Name

4-bromo-2-iodo-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNNUQZUTTXEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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